Biotin-PEG11-Lipoamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

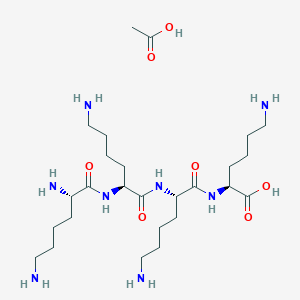

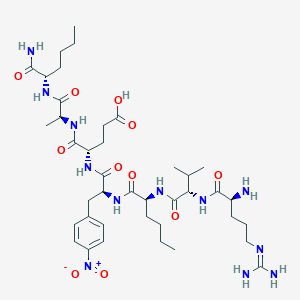

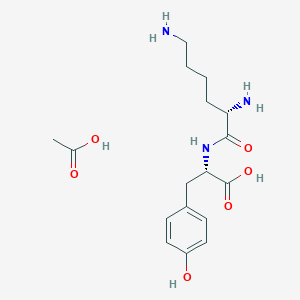

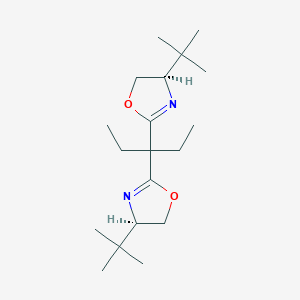

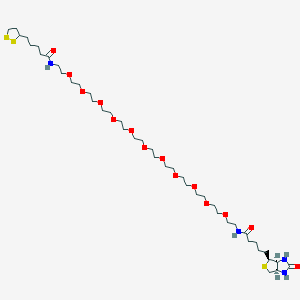

Biotin-PEG11-Lipoamide is a chemical compound designed to provide biotinylation of metallic surfaces for use in diverse life science and nanotechnology applications . The single molecular weight dPEG spacer is 52.9 Å long. It is hydrophilic and non-immunogenic .

Molecular Structure Analysis

The molecular formula of Biotin-PEG11-Lipoamide is C42H78N4O14S3 . Its molecular weight is 959.28 . The SMILES string representation is O=C(CCCCC1SSCC1)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCCCC2SCC(C2N3)NC3=O)=O .Chemical Reactions Analysis

Biotin-PEG11-Lipoamide is used for biotinylation reactions, particularly on metallic surfaces like gold . It acts as a cross-linking reagent .Physical And Chemical Properties Analysis

Biotin-PEG11-Lipoamide is a solid or viscous liquid at room temperature . It is hydrophilic, which confers greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .Scientific Research Applications

Enhancing Drug Delivery Systems

Targeted Pharmaceutical Carriers : Biotin-PEG11-Lipoamide has been utilized in creating "SMART" drug delivery systems that target specific cells or organs. These systems are designed to respond to local stimuli like the acidic environment of tumors, enabling targeted therapy. An example includes the development of PEGylated liposomes and micelles modified with biotin for enhanced targeting and delivery of therapeutic agents to specific sites within the body (Sawant et al., 2006).

Cancer Therapy : In the field of oncology, Doxorubicin Loaded Silica Nanoparticles with dual modification, including PEG and biotin, have been developed for colon cancer therapy. These nanoparticles demonstrate tumor-targeted delivery, enhanced cellular uptake, and potentiated tumor accumulation, showing promise in improving treatment outcomes for colon cancer (Lin et al., 2018).

Infection Imaging : Biotin-PEG11-Lipoamide has been applied in optimizing liposomes for imaging infections and inflammation. The preparation of biotin-PEG liposomes, combined with avidin injection, has shown improved scintigraphic imaging, particularly in regions with high blood-pool activity, by enhancing the specificity and clearance of the imaging agents (Laverman et al., 2000).

Diagnostic Enhancements

Universal Probes for Biomarker Detection : Biotin-PEG gold nanoparticle probes have been synthesized for the simultaneous detection of protein and nucleic acid targets from a single sample. This innovative approach facilitates high-sensitivity assays for biomarker detection, essential for diagnosing various diseases (Scott et al., 2017).

Non-Biofouling Micro- and Nanochannels : Biotin-PEG11-Lipoamide has been used in fabricating micro- and nanochannels entirely made of crosslinked PEG, which are non-biofouling and robust. These channels, combined with lipid bilayers, have been applied in analytical assays for detecting ligand-receptor interactions, showcasing their potential in developing reliable and durable microfluidic devices for diagnostic applications (Kim et al., 2006).

Mechanism of Action

Target of Action

Biotin-PEG11-Lipoamide, also known as MFCD21363250, primarily targets avidin . Avidin is a protein that has a high affinity for biotin, a property that is often exploited in molecular biology .

Mode of Action

The compound interacts with its target, avidin, by binding to it . The PEG11 spacer in the compound, which is a polyethylene glycol unit, increases the availability of biotin for binding to avidin . This results in a more even distribution of avidin on the layers, thereby increasing the amount and efficiency of avidin association .

Biochemical Pathways

The primary biochemical pathway affected by Biotin-PEG11-Lipoamide involves the interaction of biotin with avidin . The compound facilitates the biotinylation of avidin, a process that is crucial in various biochemical applications, including nonradioactive purification, detection, immobilization, labeling, and targeting .

Pharmacokinetics

It is known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of the compound is primarily due to the presence of the polyethylene glycol (PEG) spacer .

Result of Action

The result of Biotin-PEG11-Lipoamide’s action is the enhanced binding of avidin to lipid bilayers . This is particularly useful in the field of nanotechnology and biosensors, where the spatial organization of attached molecules is crucial .

Action Environment

The action of Biotin-PEG11-Lipoamide can be influenced by environmental factors. For instance, the compound is designed to facilitate the biotinylation of metallic surfaces, such as gold and silver . Therefore, the presence and nature of these surfaces can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

Biotin-PEG11-Lipoamide has potential applications in the field of nanotechnology and biosensors due to its ability to provide biotinylation of metallic surfaces . Its use could lead to exciting new developments in bio-nanotechnology and in the design of novel characterization methods for investigating membrane protein–lipid interactions and antimicrobial peptides .

properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49)/t36?,37-,38-,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDRNWLHXCGFBV-FFGSZZMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78N4O14S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alpha-[5-(1,2-dithiolan-3-yl)pentamido]-omega-biotinyl undeca(ethylene glycol) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)